Ethyl 3-(5-methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylate
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Overview
Description
Ethyl 3-(5-methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylate is a heterocyclic compound that features both furan and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate with hydrazine hydrate under reflux conditions to form the pyridazine ring . The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-(5-methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the pyridazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate: A precursor in the synthesis of the target compound.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Another furan derivative with different functional groups.
2,5-Dimethylfuran:
Uniqueness
Ethyl 3-(5-methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylate is unique due to the presence of both furan and pyridazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 3-(5-methylfuran-2-yl)-1,4-dihydropyridazine-6-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-3-16-12(15)10-6-5-9(13-14-10)11-7-4-8(2)17-11/h4,6-7,14H,3,5H2,1-2H3 |
InChI Key |
BIYKCAPWHSTXQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CCC(=NN1)C2=CC=C(O2)C |
Origin of Product |
United States |
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